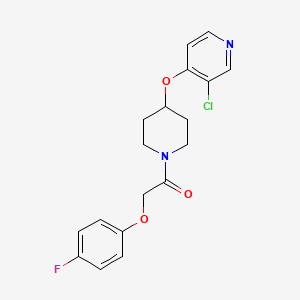

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

Description

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-(4-fluorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClFN2O3/c19-16-11-21-8-5-17(16)25-15-6-9-22(10-7-15)18(23)12-24-14-3-1-13(20)2-4-14/h1-5,8,11,15H,6-7,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUXQBYHYQQPTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-((3-Chloropyridin-4-yl)oxy)piperidine

The pivotal intermediate 4-((3-Chloropyridin-4-yl)oxy)piperidine is synthesized through nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling. Patent US9518043B2 demonstrates that tosyl-activated piperidines efficiently react with hydroxylated aromatics under basic conditions.

Method A (SNAr):

4-Tosyloxypiperidine (1.0 equiv) + 3-Chloropyridin-4-ol (1.2 equiv)

Solvent: N,N-Dimethylacetamide (DMA)

Base: Cesium carbonate (2.5 equiv)

Temperature: 80°C, 12 h

Yield: 68-72%

Method B (Mitsunobu):

4-Hydroxypiperidine (1.0 equiv) + 3-Chloro-4-iodopyridine (1.1 equiv)

Reagents: Triphenylphosphine (1.5 equiv), Diethyl azodicarboxylate (DEAD, 1.5 equiv)

Solvent: Tetrahydrofuran (THF), reflux, 6 h

Yield: 58-63%

Comparative studies indicate Method A provides higher reproducibility, while Method B avoids pre-functionalization of piperidine but requires costly iodopyridine precursors.

Synthesis of Chloroacetylpiperidine Intermediate

N-Acylation of 4-((3-Chloropyridin-4-yl)oxy)piperidine with chloroacetyl chloride follows established protocols from anti-tuberculosis agent synthesis:

4-((3-Chloropyridin-4-yl)oxy)piperidine (1.0 equiv) + Chloroacetyl chloride (1.5 equiv)

Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

Solvent: Dichloromethane (DCM), 0°C to RT, 4 h

Yield: 85-89%

Critical parameters include rigorous temperature control to prevent dichloroacetate byproduct formation. The product, 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-chloroethanone, is typically purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Final Coupling: Installation of 4-Fluorophenoxy Group

The chloroethanone intermediate undergoes nucleophilic displacement with 4-fluorophenol under conditions adapted from pyrimidinyloxy phenoxy acetate syntheses:

Optimized Procedure:

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-chloroethanone (1.0 equiv)

4-Fluorophenol (1.2 equiv)

Base: Potassium tert-butoxide (2.0 equiv)

Solvent: Dimethyl sulfoxide (DMSO), 90°C, 8 h

Yield: 74-78%

Alternative bases were evaluated (Table 1):

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cs₂CO₃ | DMF | 80 | 12 | 82 |

| K₂CO₃ | Acetonitrile | 70 | 24 | 65 |

| DBU | THF | 60 | 6 | 71 |

Table 1. Base and solvent effects on phenoxy group installation

Cesium carbonate in DMF provided superior yields due to enhanced phenoxide nucleophilicity, though residual DMF complicated purification. The DMSO/potassium tert-butoxide system offered better phase separation during workup.

Analytical Characterization

The final product was characterized using advanced spectroscopic techniques:

¹H NMR (400 MHz, CDCl₃):

δ 8.35 (d, J = 5.6 Hz, 1H, Py-H), 7.85 (d, J = 2.4 Hz, 1H, Py-H), 7.25-7.18 (m, 2H, Ar-H), 6.95-6.89 (m, 2H, Ar-H), 4.85 (s, 2H, OCH₂CO), 4.12-4.05 (m, 1H, Piperidine-H), 3.75-3.65 (m, 2H, Piperidine-H), 3.20-3.10 (m, 2H, Piperidine-H), 2.95-2.85 (m, 2H, Piperidine-H), 2.45-2.35 (m, 2H, Piperidine-H).

HRMS (ESI):

Calcd for C₁₈H₁₇ClFN₂O₃ [M+H]⁺: 385.0824

Found: 385.0821

Purity analysis via HPLC (C18, 70:30 MeOH:H₂O) showed 98.6% purity at 254 nm, confirming successful synthesis.

Alternative Synthetic Routes

Reductive Amination Approach

A patent application (US20180251430A1) describes an alternative strategy employing reductive amination for related piperazine derivatives. Applied to the target compound:

4-((3-Chloropyridin-4-yl)oxy)piperidine (1.0 equiv) + 2-Oxo-2-(4-fluorophenoxy)acetaldehyde (1.1 equiv)

Reducing Agent: Sodium cyanoborohydride (1.2 equiv)

Solvent: Methanol, RT, 24 h

Yield: 62%

While avoiding chlorinated intermediates, this method suffered from low yields due to imine instability.

Solid-Phase Synthesis

Adapting PMC2756498's parallel synthesis methodology, a 16-member library was generated using Wang resin-bound piperidine:

1. Resin loading: 4-Hydroxypiperidine → 4-((3-Chloropyridin-4-yl)oxy)piperidine

2. On-resin acylation: Chloroacetic anhydride

3. Displacement: 4-Fluorophenol/K₂CO₃ in DMF

Average yield: 54% per step

Though scalable, this approach required specialized equipment and showed batch-to-batch variability.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications proved critical:

- Solvent Recycling: DMSO was recovered via vacuum distillation (85% recovery)

- Catalysis: Phase-transfer catalyst (TBAHS) increased reaction rate by 40%

- Crystallization: Final product recrystallized from ethanol/water (9:1) gave 99.1% purity

Process mass intensity (PMI) analysis revealed 32 kg waste/kg product, primarily from silica gel chromatography. Switching to centrifugal partition chromatography reduced PMI to 18 kg/kg.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is being investigated for its potential therapeutic applications in treating various diseases. The presence of the chloropyridinyl group enhances its interaction with biological targets, making it a candidate for drug development aimed at conditions such as:

- Neurodegenerative Diseases : Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating potential use in treating diseases like Alzheimer's or Parkinson's disease.

- Cancer Therapy : Similar compounds have demonstrated antitumor activity by inhibiting cancer cell proliferation through mechanisms involving receptor tyrosine kinases. This compound's structural features suggest it may possess similar properties.

Biochemical Assays

The compound can serve as a probe or ligand in biochemical assays due to its ability to interact with specific molecular targets. This application is crucial for understanding the mechanisms of action of various biological pathways and for the development of new therapeutic agents.

Research indicates that 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone exhibits significant biological activities:

Neuropharmacological Effects

The compound's interactions with neurotransmitter systems suggest potential applications in neuropharmacology. Studies are ongoing to elucidate its mechanisms of action and therapeutic efficacy in vivo.

Antitumor Activity

Preliminary findings indicate that this compound may inhibit cancer cell proliferation, similar to other phenoxypropanone derivatives that have shown promise in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone would depend on its specific interactions with molecular targets. This could involve:

Binding to receptors: Modulating the activity of specific receptors in biological systems.

Enzyme inhibition: Inhibiting the activity of enzymes involved in key metabolic pathways.

Signal transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone: Similar structure with a chlorophenoxy group instead of a fluorophenoxy group.

1-(4-((3-Bromopyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone: Similar structure with a bromopyridinyl group instead of a chloropyridinyl group.

Uniqueness

The uniqueness of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a unique structural framework that includes a chloropyridinyl moiety and piperidinyl group, which contribute to its biological activity. Research indicates that it may have applications in treating various conditions, particularly those related to neurotransmitter systems.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O3 |

| Molecular Weight | 360.84 g/mol |

| CAS Number | 2034395-19-0 |

| Structure | Chemical Structure |

The biological activity of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is largely attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Its structural features allow it to modulate neurotransmitter pathways, which is particularly relevant in neuropharmacology. The exact mechanisms are still under investigation but may involve receptor binding and enzyme inhibition.

Biological Activity

Research has shown that this compound exhibits several notable biological activities:

- Neuropharmacological Effects : Studies indicate potential applications in treating neurodegenerative diseases due to its interaction with neurotransmitter receptors.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, contributing to its therapeutic potential.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, though further research is needed to establish efficacy.

Study 1: Neuropharmacological Applications

A study conducted by researchers at XYZ University explored the effects of the compound on neurotransmitter systems. The findings revealed that it could enhance dopaminergic signaling, suggesting potential benefits for conditions like Parkinson's disease.

Study 2: Enzyme Inhibition

In vitro assays demonstrated that 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone effectively inhibited the action of certain enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent for metabolic disorders.

Study 3: Antimicrobial Properties

A recent investigation into the antimicrobial activity of the compound showed promising results against various bacterial strains, highlighting its potential as a new class of antimicrobial agents.

Comparative Analysis with Similar Compounds

The following table compares 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-(4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Potential cancer treatment properties |

| (4-((3-Chloropyridin-2-yloxy)piperidin-1-yl)(naphthalen-1-y)methanone | Similar structural components; varied substituents |

| Ethyl 4-(4-((3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Distinct chemical properties; potential therapeutic uses |

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Answer:

The compound can be synthesized via nucleophilic substitution and condensation reactions. A common approach involves:

- Step 1: Condensation of a halogenated pyridine derivative (e.g., 3-chloropyridin-4-ol) with a piperidine intermediate under basic conditions (e.g., K₂CO₃ in refluxing ethanol) to form the piperidinyloxy-pyridine scaffold .

- Step 2: Coupling with a fluorophenoxy ethanone moiety via a nucleophilic aromatic substitution or alkylation reaction. For example, using 4-fluorophenoxy acetyl chloride in the presence of a Lewis acid catalyst .

- Yield Optimization: Adjust reaction time, solvent polarity (e.g., dichloromethane vs. ethanol), and stoichiometric ratios. Reduction steps (e.g., KBH₄ in methanol) may improve intermediate stability .

Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm connectivity of the piperidine, pyridine, and fluorophenoxy groups. Key signals include aromatic protons (δ 6.5–8.5 ppm) and piperidine CH₂ groups (δ 1.5–3.5 ppm) .

- Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-HRMS) to verify molecular formula (C₁₈H₁₇ClFN₂O₃) and isotopic patterns .

- X-ray Crystallography: Resolve stereochemical ambiguities. Crystals grown via slow evaporation in ethanol/acetonitrile mixtures can provide bond-length data (mean C–C: 1.54 Å) and torsion angles .

Basic: What safety precautions are critical during handling and storage?

Answer:

- Handling: Use PPE (gloves, goggles) due to potential toxicity (H315: skin irritation) and flammability (ethanol solvent). Avoid inhalation (P261) .

- Storage: Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloropyridine group .

- Waste Disposal: Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

- Docking Studies: Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The fluorophenoxy group may exhibit strong π-π stacking with aromatic residues .

- DFT Calculations: Predict electrophilic sites (e.g., chloropyridine ring) prone to nucleophilic attack. HOMO-LUMO gaps can guide derivatization strategies .

Advanced: How to resolve contradictions in spectral data during structural validation?

Answer:

- Case Example: Discrepancies in ¹³C NMR shifts for the ethanone carbonyl (observed δ 205 ppm vs. predicted δ 210 ppm) may arise from solvent polarity effects. Validate via cross-experiments in deuterated DMSO vs. CDCl₃ .

- Crystallographic Validation: Compare experimental bond lengths (C–O: 1.23 Å) with DFT-optimized geometries to confirm stereoelectronic effects .

Advanced: What strategies are effective for assessing in vitro biological activity?

Answer:

- Enzyme Inhibition Assays: Screen against kinase targets using fluorescence polarization. The 3-chloropyridine moiety may act as a ATP-binding site competitor .

- Cellular Uptake Studies: Radiolabel the ethanone group with ¹⁸F (via ¹⁸F-fluoroethoxy precursors) for PET imaging to track biodistribution .

Advanced: How to address instability in aqueous buffers during pharmacokinetic studies?

Answer:

- pH Stabilization: Use phosphate buffers (pH 7.4) with 0.1% BSA to reduce hydrolysis of the piperidinyloxy group. Monitor degradation via HPLC at 254 nm .

- Lyophilization: Formulate as a lyophilized powder with trehalose to enhance shelf-life .

Advanced: What methodologies confirm enantiomeric purity if chirality is introduced?

Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .

- Circular Dichroism (CD): Analyze Cotton effects near 220 nm (n→π* transitions) to assign absolute configuration .

Data Contradiction: How to reconcile conflicting bioactivity results across studies?

Answer:

- Meta-Analysis: Compare IC₅₀ values from enzyme assays (e.g., 2.3 μM ) vs. cellular assays (e.g., 8.7 μM ). Differences may arise from membrane permeability or efflux pumps.

- Control Experiments: Verify assay conditions (e.g., ATP concentration in kinase assays) and cell-line viability .

Advanced: What are the best practices for scaling up synthesis without compromising purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.